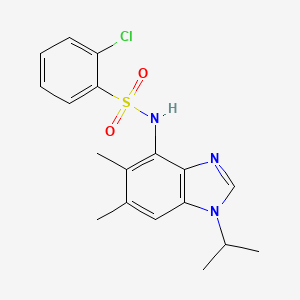
5-Methoxy-6,7,8-trinitro-2,3-dihydro-1,4-benzodioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-6,7,8-trinitro-2,3-dihydro-1,4-benzodioxine: is a chemical compound with the molecular formula C9H7N3O9 and a molecular weight of 301.17 g/mol It is characterized by the presence of methoxy and trinitro groups attached to a dihydro-benzodioxine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-6,7,8-trinitro-2,3-dihydro-1,4-benzodioxine typically involves the nitration of a suitable precursor compound. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of nitro groups at the desired positions on the benzodioxine ring .
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The key steps include the formation of the benzodioxine ring, followed by methoxylation and nitration reactions. The process is optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxy-6,7,8-trinitro-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups at the methoxy position .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Methoxy-6,7,8-trinitro-2,3-dihydro-1,4-benzodioxine is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its effects on various biological targets to develop new therapeutic agents .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be exploited in the development of advanced materials with specific functionalities .
Mecanismo De Acción
The mechanism of action of 5-Methoxy-6,7,8-trinitro-2,3-dihydro-1,4-benzodioxine involves its interaction with molecular targets in biological systems. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparación Con Compuestos Similares
5-Methoxy-6,7,8-trinitro-1,4-benzodioxine: Similar structure but lacks the dihydro component.
6,7,8-Trinitro-2,3-dihydro-1,4-benzodioxine: Similar structure but lacks the methoxy group.
5-Methoxy-2,3-dihydro-1,4-benzodioxine: Similar structure but lacks the nitro groups.
Uniqueness: 5-Methoxy-6,7,8-trinitro-2,3-dihydro-1,4-benzodioxine is unique due to the presence of both methoxy and trinitro groups on the dihydro-benzodioxine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
5-methoxy-6,7,8-trinitro-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O9/c1-19-7-5(11(15)16)4(10(13)14)6(12(17)18)8-9(7)21-3-2-20-8/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGISZLHPKIVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C2=C1OCCO2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2828205.png)

![N-[1-(furan-2-yl)propan-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2828207.png)

![2-[(3-chloro-2-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2828209.png)
![2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2828210.png)


![methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2828214.png)

![2-(2-(4-(2-(2,4-dichlorophenoxy)propanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2828217.png)
![[2-(trifluoromethyl)phenyl]urea](/img/structure/B2828218.png)
![N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2828220.png)
![1-(4-methylpiperidin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2828221.png)
